
NAMPT inhibitor-linker 2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NAMPT inhibitor-linker 2 is a compound designed to inhibit the enzyme nicotinamide phosphoribosyltransferase (NAMPT). This enzyme plays a crucial role in the nicotinamide adenine dinucleotide (NAD) salvage pathway, which is essential for cellular metabolism and energy production. NAMPT inhibitors have gained significant attention in cancer research due to their potential to disrupt the metabolic processes of cancer cells, thereby inhibiting their growth and proliferation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of NAMPT inhibitor-linker 2 involves a structure-activity relationship-driven approach. This method is supported by protein structural information to identify a suitable attachment point for the linker to connect the NAMPT inhibitor with an antibody . The optimization of scaffolds and linker structures is crucial to achieve highly potent effector chemistries. The synthetic route typically involves multiple steps, including the preparation of the NAMPT inhibitor core structure, the synthesis of the linker, and the conjugation of the linker to the inhibitor .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis and purification processes. These processes are designed to ensure the stability and selectivity of the compound. Pharmacokinetic studies, including metabolite profiling, are performed to optimize the stability and selectivity of the compound . The production methods also involve stringent quality control measures to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: NAMPT inhibitor-linker 2 primarily undergoes substitution reactions during its synthesis and conjugation processes. The compound is designed to be stable under physiological conditions, minimizing the likelihood of undergoing oxidation or reduction reactions .
Common Reagents and Conditions: The synthesis of this compound involves the use of various reagents, including organic solvents, catalysts, and protective groups. The reaction conditions are carefully controlled to ensure the desired chemical transformations occur efficiently. Common reagents used in the synthesis include coupling agents for the conjugation of the linker to the inhibitor and deprotecting agents to remove protective groups .
Major Products Formed: The major product formed from the synthesis of this compound is the final conjugated compound, which consists of the NAMPT inhibitor core structure linked to an antibody or other targeting moiety. This conjugated compound is designed to selectively target cancer cells and inhibit their growth .
Applications De Recherche Scientifique
NAMPT inhibitor-linker 2 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, NAMPT inhibitors have shown significant potential as anticancer agents due to their ability to disrupt the metabolic processes of cancer cells . The compound is also used in the development of antibody-drug conjugates (ADCs), which are designed to deliver cytotoxic drugs specifically to cancer cells . Additionally, NAMPT inhibitors have been studied for their potential to modulate the immune system and reduce inflammation .
Mécanisme D'action
The mechanism of action of NAMPT inhibitor-linker 2 involves the inhibition of the enzyme nicotinamide phosphoribosyltransferase (NAMPT). NAMPT is a rate-limiting enzyme in the NAD salvage pathway, which is essential for cellular metabolism and energy production . By inhibiting NAMPT, the compound disrupts the production of NAD, leading to a decrease in cellular energy levels and ultimately inhibiting the growth and proliferation of cancer cells . The compound also has the potential to modulate the immune system by affecting the production of cytokines and other immune signaling molecules .
Comparaison Avec Des Composés Similaires
NAMPT inhibitor-linker 2 is unique compared to other NAMPT inhibitors due to its conjugation with a linker, which allows it to be used in the development of antibody-drug conjugates (ADCs). This conjugation enhances the selectivity and efficacy of the compound by targeting it specifically to cancer cells . Similar compounds include FK866, CHS828, and OT-82, which are also NAMPT inhibitors but do not have the linker conjugation that this compound possesses . These compounds have shown significant anticancer activity in preclinical studies but may have different pharmacokinetic and pharmacodynamic profiles compared to this compound .
Propriétés
Formule moléculaire |
C34H33FN6O5 |
|---|---|
Poids moléculaire |
624.7 g/mol |
Nom IUPAC |
4-[4-[3-(2,5-dioxopyrrol-1-yl)propanoyl]piperazin-1-yl]-N-[[2-fluoro-4-[[(1S,2S)-2-pyridin-3-ylcyclopropanecarbonyl]amino]phenyl]methyl]benzamide |
InChI |
InChI=1S/C34H33FN6O5/c35-29-18-25(38-34(46)28-19-27(28)23-2-1-12-36-20-23)6-3-24(29)21-37-33(45)22-4-7-26(8-5-22)39-14-16-40(17-15-39)30(42)11-13-41-31(43)9-10-32(41)44/h1-10,12,18,20,27-28H,11,13-17,19,21H2,(H,37,45)(H,38,46)/t27-,28+/m1/s1 |
Clé InChI |
BCYXMGSOTBLGDN-IZLXSDGUSA-N |
SMILES isomérique |
C1CN(CCN1C2=CC=C(C=C2)C(=O)NCC3=C(C=C(C=C3)NC(=O)[C@H]4C[C@@H]4C5=CN=CC=C5)F)C(=O)CCN6C(=O)C=CC6=O |
SMILES canonique |
C1CN(CCN1C2=CC=C(C=C2)C(=O)NCC3=C(C=C(C=C3)NC(=O)C4CC4C5=CN=CC=C5)F)C(=O)CCN6C(=O)C=CC6=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2,4,6-trichloro-3-methoxy-5-methylphenoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B11930542.png)
![6-[6-(2-hexyldecanoyloxy)hexyl-(3-hydroxypropyl)amino]hexyl 2-hexyldecanoate](/img/structure/B11930543.png)

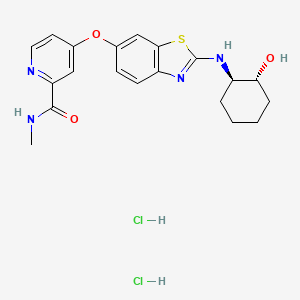

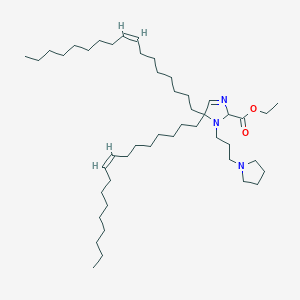
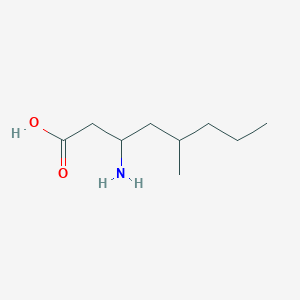
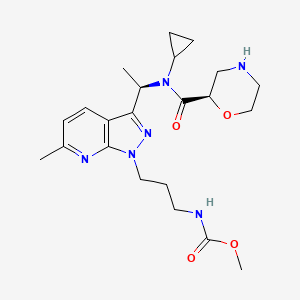
![methyl 1-(cyclopropanecarbonylamino)-9H-pyrido[3,4-b]indole-7-carboxylate](/img/structure/B11930581.png)
![N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-(1-methylpyrrolo[3,2-b]pyridin-3-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide](/img/structure/B11930596.png)
![[4,4'-Bipyridine]-3,3'-dicarboxylic acid](/img/structure/B11930598.png)
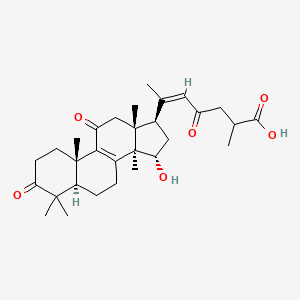
![nonyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]heptanoate](/img/structure/B11930617.png)
